Anti-inflammatory agent 45

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

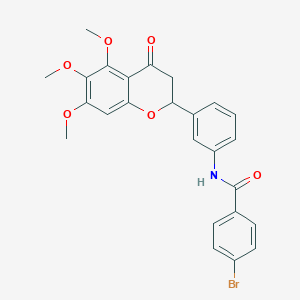

Molecular Formula |

C25H22BrNO6 |

|---|---|

Molecular Weight |

512.3 g/mol |

IUPAC Name |

4-bromo-N-[3-(5,6,7-trimethoxy-4-oxo-2,3-dihydrochromen-2-yl)phenyl]benzamide |

InChI |

InChI=1S/C25H22BrNO6/c1-30-21-13-20-22(24(32-3)23(21)31-2)18(28)12-19(33-20)15-5-4-6-17(11-15)27-25(29)14-7-9-16(26)10-8-14/h4-11,13,19H,12H2,1-3H3,(H,27,29) |

InChI Key |

UNJAMRWNCMWMCG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C2C(=O)CC(OC2=C1)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)Br)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

AF-45: A Deep Dive into its Mechanism as an IRAK4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for AF-45, a novel inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). By delving into its molecular interactions, downstream signaling effects, and preclinical efficacy, this document serves as a resource for researchers and professionals in the field of immunology and drug discovery.

Core Mechanism of Action: Targeting the Master Kinase of Innate Immunity

AF-45 is a potent small molecule inhibitor that selectively targets IRAK4, a critical serine/threonine kinase that functions as a master regulator of innate immune signaling.[1][2] IRAK4 is a key component of the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways.[1][2][3] Upon activation of these receptors by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), the adaptor protein MyD88 is recruited, which in turn recruits and activates IRAK4.[4]

AF-45 exerts its inhibitory effect by binding to the ATP-binding pocket of IRAK4, thereby preventing its autophosphorylation and subsequent phosphorylation of its downstream substrates, IRAK1 and IRAK2.[3][5] This blockade of IRAK4 kinase activity is the primary mechanism through which AF-45 disrupts the inflammatory cascade. The inhibition of IRAK4 by AF-45 has been shown to effectively block the activation of downstream signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7]

The central role of IRAK4 in innate immunity is underscored by the fact that individuals with IRAK4 deficiency exhibit impaired immune responses to certain pathogens.[1][8] Conversely, hyperactivation of the IRAK4 signaling pathway is implicated in the pathophysiology of various inflammatory and autoimmune diseases, making it an attractive therapeutic target.[2][3]

Quantitative Analysis of AF-45 Activity

The inhibitory potency of AF-45 has been quantified through various in vitro assays, demonstrating its efficacy at both the enzymatic and cellular levels.

| Parameter | Molecule/Cell Line | Value | Reference |

| IC50 | IRAK4 (enzymatic assay) | 128 nM | [7] |

| IC50 | IRAK1 (enzymatic assay) | 1765 nM | [7] |

| IC50 (IL-6 release) | THP-1 macrophages | 0.53 µM | [6] |

| IC50 (TNF-α release) | THP-1 macrophages | 0.60 µM | [6] |

Signaling Pathway Inhibition

AF-45's mechanism of action involves the direct inhibition of the IRAK4-mediated signaling cascade. The following diagram illustrates the canonical TLR/IL-1R signaling pathway and the point of intervention by AF-45.

Experimental Protocols

The following sections detail the methodologies used in the key experiments to characterize the mechanism of action of AF-45.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of AF-45 against IRAK4 and IRAK1 kinases.

Methodology:

-

Recombinant human IRAK4 or IRAK1 enzyme is incubated with a specific peptide substrate and ATP in a kinase assay buffer.

-

AF-45 is added to the reaction mixture at various concentrations.

-

The kinase reaction is initiated by the addition of ATP and allowed to proceed for a defined period at a controlled temperature.

-

The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or a fluorescence-based method.[9]

-

The percentage of kinase inhibition at each concentration of AF-45 is calculated relative to a vehicle control.

-

The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

Cellular Cytokine Release Assay

Objective: To measure the effect of AF-45 on the production of pro-inflammatory cytokines in a cellular context.

Methodology:

-

Human monocytic THP-1 cells are differentiated into macrophages by treatment with phorbol (B1677699) 12-myristate 13-acetate (PMA).

-

The differentiated macrophages are pre-incubated with varying concentrations of AF-45 for a specified time.

-

The cells are then stimulated with a TLR agonist, such as lipopolysaccharide (LPS), to induce an inflammatory response.

-

After an incubation period, the cell culture supernatant is collected.

-

The concentrations of secreted cytokines, such as IL-6 and TNF-α, in the supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[6]

-

The IC50 values for the inhibition of cytokine release are calculated from the dose-response curves.

Western Blot Analysis of Signaling Pathway Components

Objective: To confirm the inhibition of downstream signaling pathways (NF-κB and MAPK) by AF-45.

Methodology:

-

Immune cells (e.g., macrophages or peripheral blood mononuclear cells) are pre-treated with AF-45 at different concentrations.

-

The cells are then stimulated with a TLR agonist (e.g., LPS or R848) for a short period to activate the signaling pathways.

-

The cells are lysed, and the total protein concentration is determined.

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of key signaling proteins, such as p-p65, p65, p-p38, and p38.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the ratio of phosphorylated to total protein.

Preclinical In Vivo Efficacy

AF-45 has demonstrated therapeutic potential in preclinical animal models of inflammatory diseases, including ulcerative colitis (UC) and acute lung injury (ALI).[6] In these models, administration of AF-45 led to a significant reduction in disease severity, which was associated with decreased inflammatory cell infiltration and lower levels of pro-inflammatory cytokines in the affected tissues.

Experimental Workflow for In Vivo Studies

The following diagram outlines the general workflow for evaluating the efficacy of AF-45 in a preclinical model of inflammatory disease.

Conclusion

AF-45 is a promising IRAK4 inhibitor with a well-defined mechanism of action. By potently and selectively targeting the kinase activity of IRAK4, AF-45 effectively abrogates the downstream inflammatory signaling cascades mediated by the NF-κB and MAPK pathways. The robust in vitro and in vivo data support its continued investigation as a potential therapeutic agent for a range of inflammatory and autoimmune diseases. Further research will be crucial to fully elucidate its clinical potential and safety profile.

References

- 1. IRAK4 - Wikipedia [en.wikipedia.org]

- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Fragment-Based Anti-inflammatory Agent Design and Target Identification: Discovery of AF-45 as an IRAK4 Inhibitor to Treat Ulcerative Colitis and Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bellbrooklabs.com [bellbrooklabs.com]

Discovery and Synthesis of Anti-inflammatory Agent AF-45: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of the novel anti-inflammatory agent AF-45. The document details the fragment-based design, key experimental protocols, and the identification of its molecular target, offering valuable insights for professionals in the field of drug discovery and development.

Introduction

Inflammatory diseases such as ulcerative colitis (UC) and acute lung injury (ALI) present significant therapeutic challenges with limited treatment options.[1] The discovery of novel anti-inflammatory agents with specific molecular targets is crucial for developing more effective therapies. AF-45, a potent small molecule inhibitor, has emerged from a fragment-based drug design approach, demonstrating significant therapeutic potential in preclinical models of inflammatory diseases.[1] This compound was identified as a promising candidate from a series of 33 synthesized molecules.[1]

Discovery and Synthesis

The design of AF-45 was based on a fragment-based approach, utilizing cyclohexylamine/cyclobutylamine fragments and moieties from previously developed anti-inflammatory agents.[1] This strategy led to the synthesis of a library of compounds, from which AF-45 was identified as the most potent molecule.

While the specific multi-step synthesis of AF-45 is proprietary and detailed in the primary literature, a general workflow for the synthesis of similar 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives has been described.[2] Such syntheses often involve the condensation of an aniline (B41778) derivative with a substituted quinoline (B57606) carboxylic acid.

Caption: AF-45 inhibits the IRAK4-mediated NF-κB and MAPK signaling pathways.

Pharmacokinetics

Pharmacokinetic studies in rats demonstrated that AF-45 possesses favorable properties for in vivo applications, including good oral bioavailability. [1][2]

| Parameter | Value |

|---|---|

| Oral Bioavailability | 36.3% (for a related compound [I]) [2] |

| Half-life (t1/2) | 11.8 h (for a related compound [I] at 10 mg/kg oral dose) [2] |

| AUC | 22,922 µg/L·h (for a related compound [I] at 10 mg/kg oral dose) [2] |

Table 2: Pharmacokinetic parameters of a representative 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivative.

Experimental Protocols

-

Cell Line: THP-1 human monocytic cell line or J774A.1 murine macrophage cell line. [1][2]* Stimulus: Lipopolysaccharide (LPS).

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with varying concentrations of AF-45 for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 6-24 hours).

-

Collect the cell culture supernatant.

-

Measure the concentration of IL-6 and TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.

Workflow for In Vitro Cytokine Inhibition Assay

Caption: A standard workflow for assessing the in vitro anti-inflammatory activity of AF-45.

While the primary literature on AF-45 focuses on UC and ALI models, the carrageenan-induced paw edema model is a standard for evaluating acute anti-inflammatory activity. [3][4]

-

Animal Model: Male Wistar rats or Swiss albino mice.

-

Procedure:

-

Administer AF-45 or a vehicle control orally or intraperitoneally.

-

After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

-

Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Conclusion

AF-45 is a novel and potent anti-inflammatory agent discovered through a fragment-based design strategy. [1]Its specific inhibition of IRAK4, a key kinase in inflammatory signaling, provides a targeted mechanism of action that translates to significant efficacy in preclinical models of inflammatory diseases. [1]With favorable pharmacokinetic properties, AF-45 represents a promising lead compound for the development of new therapies for ulcerative colitis, acute lung injury, and potentially other inflammatory disorders. [1]Further preclinical and clinical development is warranted to fully elucidate its therapeutic potential.

References

- 1. Fragment-Based Anti-inflammatory Agent Design and Target Identification: Discovery of AF-45 as an IRAK4 Inhibitor to Treat Ulcerative Colitis and Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of novel anti-inflammatory agents with efficacy in models of acute lung injury and sepsis | BioWorld [bioworld.com]

- 3. Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

The Role of the NF-κB Pathway in Ulcerative Colitis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ulcerative colitis (UC) is a chronic inflammatory bowel disease (IBD) characterized by diffuse mucosal inflammation of the colon. The pathogenesis of UC is complex and multifactorial, involving genetic predisposition, environmental factors, and a dysregulated immune response. A pivotal player in the inflammatory cascade of UC is the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[1][2] This transcription factor family orchestrates the expression of a vast array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules, which collectively drive the colonic inflammation and tissue damage observed in UC.[2][3][4] This technical guide provides an in-depth exploration of the NF-κB pathway's role in UC, detailing the signaling mechanisms, key molecular players, and its validation as a therapeutic target. Furthermore, this guide presents quantitative data on NF-κB activation in UC, detailed experimental protocols for its study, and visual diagrams to elucidate the complex signaling and experimental workflows.

The NF-κB Signaling Pathway: A Central Regulator of Inflammation

The NF-κB family of transcription factors comprises five members in mammals: RelA (p65), RelB, c-Rel, NF-κB1 (p50 and its precursor p105), and NF-κB2 (p52 and its precursor p100).[5] These proteins form various homo- and heterodimers that regulate gene expression by binding to specific DNA sequences known as κB sites in the promoter and enhancer regions of target genes. In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm through their association with inhibitory proteins called inhibitors of κB (IκBs), most notably IκBα.[5]

Activation of the NF-κB pathway can occur through two major signaling cascades: the canonical and non-canonical pathways.

The Canonical NF-κB Pathway

The canonical pathway is the most common route for NF-κB activation in response to a wide range of stimuli, including pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), as well as pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS).[6][7]

The key steps in the canonical pathway are:

-

Ligand-Receptor Binding: Pro-inflammatory stimuli bind to their respective cell surface receptors, such as the TNF receptor (TNFR) or Toll-like receptors (TLRs).[6][8]

-

IKK Complex Activation: This binding event triggers a downstream signaling cascade that leads to the activation of the IκB kinase (IKK) complex. The IKK complex is composed of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO (NF-κB essential modulator).[6][8]

-

IκBα Phosphorylation and Degradation: The activated IKK complex, primarily through IKKβ, phosphorylates IκBα on two specific serine residues. This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome.[5][9]

-

NF-κB Nuclear Translocation and Gene Transcription: The degradation of IκBα unmasks a nuclear localization signal (NLS) on the NF-κB dimer (most commonly the p50/p65 heterodimer), allowing it to translocate into the nucleus.[5] Once in the nucleus, NF-κB binds to κB sites in the DNA and recruits co-activators to initiate the transcription of target genes.[5] These target genes include a plethora of pro-inflammatory molecules that are central to the pathogenesis of UC.[3]

The Non-Canonical NF-κB Pathway

The non-canonical pathway is activated by a more restricted set of stimuli, primarily from the TNF receptor superfamily, such as B-cell activating factor (BAFF) and lymphotoxin-β.[8] This pathway is crucial for the development and function of lymphoid organs and adaptive immunity.

The key steps in the non-canonical pathway are:

-

NIK Stabilization: In the absence of a stimulus, NF-κB-inducing kinase (NIK) is continuously degraded. Upon receptor engagement, this degradation is inhibited, leading to the accumulation and stabilization of NIK.[10]

-

IKKα Activation: NIK then phosphorylates and activates IKKα homodimers.[8]

-

p100 Processing: Activated IKKα phosphorylates the C-terminal region of the NF-κB2 precursor protein, p100. This phosphorylation leads to the ubiquitination and proteasomal processing of p100 into the mature p52 subunit.[8]

-

p52/RelB Nuclear Translocation: The resulting p52/RelB heterodimer translocates to the nucleus to regulate the expression of a distinct set of target genes, often involved in B-cell maturation and lymphoid organogenesis.[8] While the canonical pathway is more prominently implicated in the acute inflammation of UC, the non-canonical pathway also contributes to the chronic inflammatory state.[10]

Quantitative Data on NF-κB Activation in Ulcerative Colitis

The central role of NF-κB in UC is underscored by a substantial body of quantitative data demonstrating its heightened activation in the colonic mucosa of patients. This section summarizes key quantitative findings in structured tables for easy comparison.

Table 1: Expression of NF-κB Subunits and Regulators in Ulcerative Colitis

| Molecule | Method | Finding in UC Patients vs. Healthy Controls | Reference |

| NF-κB p65 (nuclear) | Immunohistochemistry, Western Blot | Significantly increased in colonic epithelial cells and lamina propria macrophages. | [3][11] |

| Phospho-p65 (Ser536) | Western Blot | Markedly elevated in colonic tissue. | [12] |

| IκBα | Western Blot | Half-life of IκBα is significantly shorter (approx. 30 minutes) when incubated with proteasomes from UC patients compared to controls, indicating enhanced degradation. | [5] |

| IKKβ activity | Immunocomplex Kinase Assay | Strongly induced in colonic mucosal biopsies. | [3] |

Table 2: Pro-Inflammatory Cytokine Levels in the Colonic Mucosa of Ulcerative Colitis Patients

Cytokine concentrations are presented as median (interquartile range) in pg/mg of tissue protein.

| Cytokine | UC Inflamed Mucosa (pg/mg protein) | Healthy Control Mucosa (pg/mg protein) | p-value | Reference |

| IL-8 | 15.8 (6.9–30.4) | 2.5 (1.3–4.9) | < 0.001 | [1] |

| TNF-α | 7.6 (5.3–10.2) | 4.3 (2.9–5.9) | p = 0.023 | [13] |

| IL-6 | Significantly elevated | Baseline levels | - | [14] |

| IL-1β | Significantly elevated | Baseline levels | - | [14] |

| IL-17A | Reduced in inflamed mucosa | Higher in control mucosa | < 0.002 | [1] |

| IFN-γ | Reduced in inflamed mucosa | Higher in control mucosa | < 0.001 | [1] |

Table 3: Expression of NF-κB Target Genes in Ulcerative Colitis

| Gene | Method | Finding in UC Patients vs. Healthy Controls | Reference |

| Inducible Nitric Oxide Synthase (iNOS) | mRNA expression profiling array | Significantly upregulated. | [3] |

| Intercellular Adhesion Molecule 1 (ICAM-1) | Immunohistochemistry | Strong positive expression correlated with nuclear NF-κB p65 levels. | [11] |

| FOS, CCL4, CXCL1, MYC, CEBPB, ATF3, JUNB | Transcriptome analysis | Higher expression levels in colitis-associated colorectal cancer compared to quiescent UC. | [15] |

Experimental Protocols for Studying the NF-κB Pathway

The following sections provide detailed methodologies for key experiments used to investigate the NF-κB pathway in the context of ulcerative colitis.

Western Blot for Phosphorylated NF-κB p65

This protocol is designed to detect the activated form of NF-κB p65 by targeting its phosphorylation at Serine 536 in colonic tissue extracts.

Materials:

-

Colonic tissue biopsies

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels (10%)

-

PVDF membrane

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibody: Rabbit anti-phospho-NF-κB p65 (Ser536)

-

Loading control antibody: Mouse anti-β-actin

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Enhanced Chemiluminescence (ECL) detection reagent

Procedure:

-

Protein Extraction: Homogenize frozen colon tissue samples in ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.[16]

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.

-

SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Load the samples onto a 10% SDS-polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom.[16]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[16]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-NF-κB p65 (diluted in blocking buffer) overnight at 4°C with gentle shaking.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.[16]

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 7.

-

Detection: Incubate the membrane with ECL detection reagent for 1-5 minutes and visualize the protein bands using a chemiluminescence imaging system.[16]

-

Stripping and Re-probing: To detect the loading control, the membrane can be stripped and re-probed with the β-actin antibody following the same procedure from step 6.

Immunohistochemistry for NF-κB p65 in Colon Biopsies

This protocol allows for the visualization and localization of NF-κB p65 protein within the cellular compartments of colonic tissue sections.

Materials:

-

Formalin-fixed, paraffin-embedded colon biopsy sections on slides

-

Xylene and graded ethanol (B145695) series

-

Antigen retrieval solution (10 mM sodium citrate (B86180) buffer, pH 6.0)

-

Hydrogen peroxide (3%)

-

Blocking solution (e.g., 10% normal goat serum in PBS)

-

Primary antibody: Rabbit anti-NF-κB p65

-

Biotinylated secondary antibody (anti-rabbit)

-

Streptavidin-HRP reagent

-

DAB substrate kit

-

Hematoxylin (B73222) counterstain

Procedure:

-

Deparaffinization and Rehydration: Immerse slides in xylene (2 x 5 min), followed by a graded series of ethanol (100%, 95%, 70%, 50%; 3 min each), and finally rinse with deionized water.[17]

-

Antigen Retrieval: Boil slides in 10 mM sodium citrate buffer (pH 6.0) for 10 minutes, then cool on the benchtop for 30 minutes.

-

Endogenous Peroxidase Quenching: Incubate sections in 3% hydrogen peroxide for 10 minutes at room temperature to block endogenous peroxidase activity. Rinse with PBS.[17]

-

Blocking: Apply blocking solution to each section and incubate for 1 hour at room temperature.

-

Primary Antibody Incubation: Remove the blocking solution and apply the diluted primary antibody. Incubate overnight at 4°C in a humidified chamber.

-

Washing: Wash sections three times for 5 minutes each in wash buffer (e.g., PBS with 0.05% Tween-20).

-

Secondary Antibody Incubation: Apply the biotinylated secondary antibody and incubate for 30 minutes at room temperature.

-

Washing: Repeat the washing step.

-

Streptavidin-HRP Incubation: Apply Streptavidin-HRP reagent and incubate for 30 minutes at room temperature.

-

Washing: Repeat the washing step.

-

Chromogenic Detection: Add DAB substrate and monitor for color development under a microscope. Immerse slides in deionized water to stop the reaction.

-

Counterstaining: Counterstain with hematoxylin for 1-2 minutes.[17]

-

Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, then mount with a coverslip.[17]

NF-κB Luciferase Reporter Assay

This cell-based assay quantifies NF-κB transcriptional activity by measuring the expression of a luciferase reporter gene under the control of NF-κB response elements.

Materials:

-

Intestinal epithelial cell line (e.g., Caco-2, HT-29) or primary intestinal organoids

-

NF-κB luciferase reporter plasmid (containing multiple κB binding sites upstream of the luciferase gene)

-

Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization

-

Transfection reagent (e.g., Lipofectamine)

-

Cell culture medium and supplements

-

Stimulus (e.g., TNF-α)

-

Passive Lysis Buffer

-

Luciferase Assay System (with substrates for both firefly and Renilla luciferase)

-

Luminometer

Procedure:

-

Cell Seeding and Transfection: Seed cells in a 96-well plate. Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's protocol.[18]

-

Stimulation: After 24-48 hours of transfection, treat the cells with the desired stimulus (e.g., TNF-α at 10 ng/mL) or vehicle control for a specified time (e.g., 6-8 hours).[19]

-

Cell Lysis: Remove the medium, wash the cells with PBS, and add Passive Lysis Buffer to each well. Lyse the cells for 15 minutes at room temperature with gentle shaking.[19]

-

Luciferase Assay: Transfer the cell lysate to an opaque 96-well plate. Add the firefly luciferase substrate and measure the luminescence using a luminometer. Then, add the Renilla luciferase substrate (Stop & Glo® reagent) to the same well and measure the luminescence again.[18]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold induction of NF-κB activity by dividing the normalized luciferase activity of the stimulated samples by that of the unstimulated control.[19]

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is a powerful technique to determine the in vivo binding of NF-κB to the promoter regions of its target genes in intestinal cells or tissues.

Materials:

-

Colon tissue biopsies or intestinal organoids

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Lysis buffer

-

Sonication equipment

-

Antibody against NF-κB p65

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Primers for qPCR targeting the promoter of a known NF-κB target gene (e.g., IL-8) and a negative control region.

Procedure:

-

Cross-linking: Cross-link proteins to DNA in fresh tissue or cells with 1% formaldehyde. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp by sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody against NF-κB p65 overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

Washing: Wash the beads extensively to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C. Treat with RNase A and Proteinase K to remove RNA and protein.

-

DNA Purification: Purify the DNA using a DNA purification kit.

-

Quantitative PCR (qPCR): Quantify the amount of immunoprecipitated DNA using qPCR with primers specific for the promoter of a target gene and a negative control region. The enrichment of the target gene promoter in the immunoprecipitated sample compared to the input and negative control indicates NF-κB binding.[3]

Visualizing the NF-κB Pathway and Experimental Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate the signaling pathways and experimental workflows described in this guide.

Signaling Pathway Diagrams

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Activation of nuclear factor κB in colonic mucosa from patients with collagenous and ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bosterbio.com [bosterbio.com]

- 5. Proteasome-mediated degradation of IκBα and processing of p105 in Crohn disease and ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NF-κB Signaling in Ex-Vivo Mouse Intestinal Organoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. JCI - Citations to Proteasome-mediated degradation of IκBα and processing of p105 in Crohn disease and ulcerative colitis [jci.org]

- 8. Cytokine Profile in Predicting the Effectiveness of Advanced Therapy for Ulcerative Colitis: A Narrative Review [mdpi.com]

- 9. NF-κB dictates the degradation pathway of IκBα - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol for Immunohistochemistry Kit [elabscience.com]

- 11. Expression and significance of nuclear factor κB p65 in colon tissues of rats with TNBS-induced colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Kangfuxin alleviates ulcerative colitis in rats by inhibiting NF-κB p65 activation and regulating T lymphocyte subsets - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of Serum Cytokine Profile in Predominantly Colonic Inflammatory Bowel Disease to Delineate Ulcerative and Crohn’s Colitides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeting NF-κB pathway for treating ulcerative colitis: comprehensive regulatory characteristics of Chinese medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Seven-NF-κB-Related Gene Signature May Distinguish Patients with Ulcerative Colitis-Associated Colorectal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]

- 18. resources.amsbio.com [resources.amsbio.com]

- 19. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

A Technical Guide to Mitogen-Activated Protein Kinase (MAPK) Signaling in Acute Lung Injury Models

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of MAPK Signaling in Acute Lung Injury

Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), represent a spectrum of life-threatening respiratory failure characterized by diffuse alveolar damage, severe hypoxemia, and noncardiogenic pulmonary edema.[1][2] The underlying pathology is a complex and aggressive inflammatory response within the lungs.[1][3] A central hub for orchestrating this inflammatory cascade is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[4][5]

MAPKs are a family of serine-threonine kinases that translate extracellular stimuli into a wide range of cellular responses, including inflammation, apoptosis, and proliferation.[4][6] In the context of ALI, stimuli such as bacterial lipopolysaccharide (LPS) trigger a robust activation of MAPK pathways, leading to the production of pro-inflammatory cytokines and perpetuating lung injury.[5] The three major, well-characterized MAPK subfamilies involved are:

-

p38 MAPKs: Strongly activated by inflammatory cytokines and cellular stress, playing a pivotal role in regulating the expression of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[7][8]

-

c-Jun N-terminal Kinases (JNKs): Activated by similar stressors to p38, JNKs are critically involved in apoptosis and inflammatory responses.[4][9]

-

Extracellular signal-Regulated Kinases (ERKs): While often associated with cell growth and differentiation, the ERK pathway also contributes to the inflammatory response in ALI.[4][6]

Given their central role, the p38, JNK, and ERK pathways have become prime targets for therapeutic intervention in inflammatory lung diseases.[2][4] This guide provides an in-depth overview of MAPK signaling in preclinical ALI models, detailed experimental protocols for studying these pathways, and a summary of quantitative data from key studies.

Core MAPK Signaling Pathways in ALI

The activation of MAPK pathways in ALI is a tiered cascade. In LPS-induced models, the process is typically initiated by the binding of LPS to Toll-like receptor 4 (TLR4) on the surface of immune cells like alveolar macrophages.[7] This event triggers a series of phosphorylation events, activating downstream kinases and culminating in the activation of p38, JNK, and ERK.

Caption: Core MAPK signaling cascade initiated by LPS in acute lung injury.

Experimental Design: A Workflow for Studying MAPK in ALI Models

Investigating the role of MAPK signaling in ALI typically follows a standardized workflow, beginning with the induction of lung injury in an animal model and concluding with molecular analysis of lung tissue and bronchoalveolar lavage fluid (BALF).

Caption: A typical experimental workflow for studying MAPK inhibitors in ALI.

Key Experimental Protocols

The following sections provide detailed methodologies for core experiments essential for studying MAPK signaling in ALI.

Protocol: LPS-Induced Acute Lung Injury in Mice

This protocol describes the direct intratracheal instillation of LPS to induce a reproducible model of ALI.[10][11]

-

Animal Preparation:

-

Use adult C57BL/6 mice (10-12 weeks old).[11]

-

Anesthetize the mouse via intraperitoneal (IP) injection of a ketamine/xylazine cocktail or via isoflurane (B1672236) inhalation. Confirm proper anesthetic depth by lack of pedal reflex.[12]

-

-

Intratracheal Instillation:

-

Position the anesthetized mouse on an intubation platform, suspending it by its maxillary incisors.[12]

-

Gently extend the neck and use a light source to visualize the trachea.

-

Carefully insert a 22G venous catheter or similar sterile tube into the trachea.

-

Instill a prepared dose of LPS (e.g., 2.25 mg/kg or a dose of 10 µ g/mouse ) dissolved in 40-50 µL of sterile, pyrogen-free phosphate-buffered saline (PBS).[13][14] Control animals should receive an equal volume of sterile PBS.

-

Keep the mouse in a vertical position for a few seconds to ensure the solution enters the lungs.

-

-

Post-Procedure Monitoring and Euthanasia:

Protocol: Western Blot for Phosphorylated p38 (p-p38)

This protocol is for detecting the activation of the p38 MAPK pathway in lung tissue homogenates.[15][16]

-

Lung Tissue Homogenization:

-

Excise a portion of the lung tissue and immediately snap-freeze it in liquid nitrogen or place it in ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[15][16]

-

Mechanically homogenize the tissue on ice.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[15]

-

-

Protein Quantification:

-

Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.[15]

-

Normalize all samples to the same protein concentration with lysis buffer.

-

-

Sample Preparation and Gel Electrophoresis:

-

Add Laemmli sample buffer to 20-30 µg of protein from each sample and boil at 95-100°C for 5 minutes.[15]

-

Load the samples onto a 10-12% SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom.

-

-

Protein Transfer and Immunoblotting:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]

-

Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).[15]

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-p38 (Thr180/Tyr182) at the manufacturer's recommended dilution (e.g., 1:1000).[16]

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate with an HRP-conjugated secondary antibody (e.g., 1:2000 - 1:10,000 dilution) for 1 hour at room temperature.[15]

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

Protocol: ELISA for TNF-α in Bronchoalveolar Lavage Fluid (BALF)

This protocol outlines the quantitative measurement of the pro-inflammatory cytokine TNF-α in BALF using a sandwich ELISA kit.[19][20][21][22]

-

BALF Collection:

-

Following euthanasia, expose the trachea and insert a catheter.

-

Secure the catheter and instill a known volume (e.g., 0.5 - 1.0 mL) of ice-cold, sterile PBS into the lungs.

-

Gently aspirate the fluid and repeat the process 2-3 times, pooling the recovered fluid.

-

Centrifuge the BALF at a low speed (e.g., 1000 x g) for 15 minutes at 4°C to pellet cells.[21]

-

Collect the supernatant for cytokine analysis. Samples can be used immediately or stored at -80°C.

-

-

ELISA Procedure (General Steps, follow kit-specific instructions):

-

Bring all reagents, standards, and samples to room temperature.

-

Prepare serial dilutions of the TNF-α standard to generate a standard curve (e.g., 1000 pg/mL down to 15.625 pg/mL).[21] Sample diluent serves as the zero standard (blank).[19]

-

Add 100 µL of standards and samples (in duplicate) to the appropriate wells of the pre-coated microplate.

-

Cover the plate and incubate for the specified time (e.g., 90 minutes at 37°C or 2 hours at room temperature).[21][22]

-

Wash the wells 3-5 times with the provided Wash Buffer.[22]

-

Add the biotin-conjugated detection antibody, cover, and incubate (e.g., 60 minutes at 37°C).

-

Wash the wells again.

-

Add the HRP-Streptavidin (SABC) working solution, cover, and incubate (e.g., 30 minutes at 37°C).

-

Wash the wells a final time.

-

Add TMB substrate and incubate in the dark until a color change is observed (e.g., 15-30 minutes).

-

Add the Stop Solution to terminate the reaction. The color will change from blue to yellow.

-

-

Data Analysis:

-

Read the optical density (OD) of each well at 450 nm using a microplate reader.

-

Subtract the blank OD from all readings.

-

Plot the OD values of the standards against their known concentrations to create a standard curve.

-

Determine the concentration of TNF-α in the samples by interpolating their OD values from the standard curve.

-

Quantitative Data Summary

The following tables summarize quantitative findings from studies investigating MAPK signaling in ALI models.

Table 1: Cytokine Expression in LPS-Induced ALI Models

| Cytokine | Model System | Time Point | Fold Increase / Concentration (vs. Control) | Reference |

| TNF-α | C57BL/6 Mice (Intratracheal LPS) | 24 hours | > 50-fold increase in lung tissue mRNA | [11] |

| TNF-α | Mice (Intranasal LPS) | 6 hours | 21-fold increase in BALF (3.4 ng/mL) | [14] |

| IL-6 | Rat Sepsis Model (CLP) | Not specified | Significantly reduced by p38/JNK inhibitor | [5] |

| IL-10 | Rat Sepsis Model (CLP) | Not specified | Significantly increased by p38/JNK inhibitor | [5] |

Table 2: MAPK Activation and Effects of Inhibitors

| Parameter | Model System | Treatment | Outcome | Reference |

| p-p38 MAPK | Mice (Intraperitoneal LPS) | LPS | Peak expression in lung tissue at 2 hours | [23] |

| Neutrophil Accumulation | Murine Model (Intratracheal LPS) | p38 Inhibitor (M39) | Significantly decreased in airspaces | [8][24] |

| TNF-α & MIP-2 Release | Murine Neutrophils & Macrophages | p38 Inhibitor (M39) | Blocked in vitro after LPS stimulation | [8][24] |

| Lung Injury | Mice (LPS Exposure) | GSK-3179106 (p38 inhibitor) | Reduced inflammatory cell infiltration | [2] |

Conclusion and Future Directions

The evidence is overwhelming that the p38, JNK, and ERK MAPK signaling pathways are central to the pathogenesis of acute lung injury. Preclinical models, particularly those induced by LPS, have been invaluable for dissecting these pathways and serve as a crucial platform for testing novel therapeutic agents. Pharmacological inhibition of MAPK signaling, especially the p38 pathway, consistently demonstrates the ability to attenuate the inflammatory response, reduce cytokine production, and ameliorate lung injury in these models.[2][5]

Future research will likely focus on developing more selective MAPK inhibitors to minimize off-target effects and better understand the distinct and overlapping roles of each MAPK isoform (e.g., p38α vs. p38β).[25] Furthermore, combining MAPK inhibitors with other therapeutic strategies may offer a synergistic approach to managing the complex and devastating syndrome of ALI/ARDS. The continued use of the robust experimental models and protocols detailed in this guide will be essential for advancing these translational goals.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. GSK-3179106 reduces inflammation and acute lung injury in mice through p38 MAPK targeting | BioWorld [bioworld.com]

- 3. Experimental Models and Emerging Hypotheses for Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Romulus and Remus of Inflammation: The Conflicting Roles of MAP2K1 and MAP2K2 in Acute Respiratory Distress Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. Role of p38 mitogen-activated protein kinase in a murine model of pulmonary inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Roles of JNK, p38 and ERK mitogen-activated protein kinases in the growth inhibition and apoptosis induced by cadmium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]

- 12. mdpi.com [mdpi.com]

- 13. Comparative Evaluation of Lipopolysaccharide Administration Methods to Induce Acute Lung Injury in Murine Models: Efficacy, Consistency, and Technical Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. LPS-Induced Acute Lung Injury: Analysis of the Development and Suppression by the TNF-α-Targeting Aptamer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Targeting JNK1/2 and P38 Mitogen‐Activated Protein Kinases With Pazopanib Mitigates Bleomycin‐Induced Lung Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. novamedline.com [novamedline.com]

- 20. fn-test.com [fn-test.com]

- 21. mpbio.com [mpbio.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. Expression of p38 MAPK in Acute Lung Injury Induced by LPS in Mice | Scientific.Net [scientific.net]

- 24. researchgate.net [researchgate.net]

- 25. Roles of p38α mitogen‐activated protein kinase in mouse models of inflammatory diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Fragment-Based Drug Design of Novel Anti-Inflammatory Agents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of fragment-based drug design (FBDD) in the discovery of novel anti-inflammatory agents. By leveraging the principles of FBDD, researchers can navigate vast chemical space more efficiently, leading to the identification of highly optimized lead compounds against key inflammatory targets. This guide provides a comprehensive overview of the FBDD workflow, from initial fragment screening to lead optimization, supported by quantitative data, detailed experimental protocols, and visualizations of critical pathways and processes.

Introduction to Fragment-Based Drug Design in Inflammation

Fragment-based drug design has emerged as a powerful alternative to traditional high-throughput screening (HTS) for identifying novel therapeutic leads.[1] The core principle of FBDD involves screening libraries of low-molecular-weight compounds, or "fragments" (typically <300 Da), to identify weak but efficient binders to a biological target.[2] These initial fragment hits serve as starting points for the rational design and optimization of more potent, drug-like molecules.[3] This approach offers several advantages, including a higher hit rate and a more thorough exploration of chemical space compared to HTS.

Inflammation is a complex biological response implicated in a wide range of diseases, from autoimmune disorders to neurodegenerative conditions. Key signaling pathways, such as those involving Interleukin-1 Receptor Associated Kinase 4 (IRAK4) and the Keap1-Nrf2 protein-protein interaction (PPI), represent promising targets for therapeutic intervention.[4][5] FBDD is particularly well-suited for tackling such targets, including challenging PPIs, which have historically been difficult to address with small molecules.

Key Inflammatory Signaling Pathways as FBDD Targets

The successful application of FBDD in anti-inflammatory drug discovery relies on the selection of well-validated biological targets within key inflammatory signaling pathways. Two prominent examples are the IRAK4 signaling cascade and the Keap1-Nrf2 regulatory pathway.

IRAK4 Signaling Pathway

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical upstream kinase in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response and the production of pro-inflammatory cytokines.[6][7] Inhibition of IRAK4 presents a compelling strategy for the development of novel anti-inflammatory therapeutics.

References

- 1. Tutorial: Saturation Transfer Difference NMR for Studying Small Molecules Interacting With Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biosolveit.de [biosolveit.de]

- 3. youtube.com [youtube.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. portal.fis.tum.de [portal.fis.tum.de]

- 6. Discovery and hit-to-lead optimization of 2,6-diaminopyrimidine inhibitors of interleukin-1 receptor-associated kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fragment-Based Anti-inflammatory Agent Design and Target Identification: Discovery of AF-45 as an IRAK4 Inhibitor to Treat Ulcerative Colitis and Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: In Silico Modeling of AF-45 Binding to IRAK4 for Drug Discovery

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that serves as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2][3][4] These pathways are fundamental to the innate immune system, and their dysregulation is implicated in a wide range of inflammatory and autoimmune diseases, as well as certain cancers.[1][4][5][6] As the most upstream and essential kinase in the MyD88-dependent signaling cascade, IRAK4's kinase activity is crucial for the activation of downstream inflammatory responses, making it a prime therapeutic target.[7][8][9]

The development of potent and selective small molecule inhibitors for IRAK4 is an area of intense research.[1][4][5][6] AF-45 is a novel, fragment-based inhibitor identified as targeting IRAK4.[10] It has demonstrated the ability to block the NF-κB/MAPK signaling pathway and shows therapeutic potential in preclinical models of ulcerative colitis and acute lung injury.[10][11]

In silico modeling techniques, including molecular docking and molecular dynamics (MD) simulations, are indispensable tools in modern drug discovery. They provide detailed insights into the molecular interactions between a ligand and its target protein, guiding the design and optimization of more potent and selective inhibitors.[1][3][6] This technical guide outlines the theoretical and practical application of these computational methods to model the binding of AF-45 to IRAK4.

The IRAK4 Signaling Pathway

IRAK4 is a central node in the TLR/IL-1R signaling cascade. The pathway is initiated upon the binding of a ligand (e.g., a pathogen-associated molecular pattern for a TLR, or a cytokine for an IL-1R) to its receptor.[7] This event triggers receptor dimerization and the recruitment of the adaptor protein MyD88, which in turn recruits IRAK4 via interactions between their respective death domains.[12] This assembly forms a higher-order signaling complex known as the Myddosome.[13]

Within the Myddosome, IRAK4 becomes activated through autophosphorylation.[8][9][12] Activated IRAK4 then phosphorylates other IRAK family members, such as IRAK1 or IRAK2.[12][14] This phosphorylation event leads to the recruitment of the E3 ubiquitin ligase TRAF6, which subsequently activates downstream kinase cascades, including the TAK1-IKK-NF-κB axis and the MAPK pathways, culminating in the transcription of pro-inflammatory genes.[8][12]

Quantitative Data Summary

The inhibitory activity of AF-45 has been quantified through various assays. The table below summarizes the key IC50 values for AF-45 and includes data for another known IRAK4 inhibitor, HG-12-6, for comparative purposes. This data is crucial for parameterizing and validating in silico models.

| Compound | Target/Assay | Assay Type | IC50 Value | Reference |

| AF-45 | IRAK4 | Kinase Assay | 128 nM | [11] |

| AF-45 | IRAK1 | Kinase Assay | 1765 nM | [11] |

| AF-45 | IL-6 Release (THP-1 cells) | Cell-based Assay | 0.53 - 1.54 µM | [10][11] |

| AF-45 | TNF-α Release (THP-1 cells) | Cell-based Assay | 0.6 - 2.75 µM | [10][11] |

| HG-12-6 | Unphosphorylated IRAK4 | Kinase Binding Assay | 165 nM | [2] |

| HG-12-6 | Phosphorylated IRAK4 | Kinase Binding Assay | 2876 nM | [2] |

In Silico Modeling Workflow

The process of modeling the binding of AF-45 to IRAK4 involves a sequential and logical workflow. This starts with the preparation of the protein and ligand structures, followed by molecular docking to predict the binding pose. The most promising pose is then subjected to molecular dynamics simulations to assess its stability and to calculate binding free energies.

Experimental Protocols

Detailed methodologies are essential for reproducibility and accuracy in computational studies.

Protocol for Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[1][3] This protocol outlines the steps for docking AF-45 into the ATP-binding site of IRAK4.

-

Protein Structure Preparation:

-

Source: Download the crystal structure of the human IRAK4 kinase domain from the Protein Data Bank (PDB). A suitable structure is PDB ID: 7C2V.[15]

-

Processing: Using molecular modeling software (e.g., UCSF Chimera, AutoDock Tools), prepare the protein by:

-

-

Ligand Structure Preparation:

-

Source: Obtain the 3D structure of AF-45. If a 3D structure is unavailable, generate it from its 2D representation and perform energy minimization using a suitable force field (e.g., MMFF94).

-

Processing: Using software like AutoDock Tools, define the rotatable bonds and assign partial charges to the ligand. Save the prepared ligand in PDBQT format.

-

-

Docking Simulation:

-

Software: Utilize a docking program such as AutoDock Vina.[2]

-

Grid Box Definition: Define a grid box that encompasses the entire ATP-binding site of IRAK4. The center of the grid should be based on the position of a co-crystallized inhibitor or identified active site residues. Key residues in the IRAK4 active site often include the hinge region and the unique tyrosine gatekeeper (Tyr262).[3][16]

-

Execution: Run the docking simulation. The program will explore various conformations of AF-45 within the defined binding site and rank them based on a scoring function, which estimates the binding affinity.[2]

-

-

Results Analysis:

-

Pose Selection: Analyze the top-ranked binding poses. The pose with the lowest binding energy score is typically considered the most favorable.[1]

-

Interaction Analysis: Visualize the selected protein-ligand complex to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which contribute to binding affinity and stability.[2]

-

Protocol for Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the protein-ligand system over time, offering a more realistic assessment of binding stability than static docking.[6]

-

System Preparation:

-

Initial Complex: Use the most promising docked pose of the AF-45-IRAK4 complex from the molecular docking step as the starting structure.

-

Force Field: Choose an appropriate force field for the protein (e.g., AMBER, CHARMM) and generate topology and parameter files for the ligand (AF-45).

-

-

Solvation and Ionization:

-

Solvation: Place the complex in a periodic box of explicit water molecules (e.g., TIP3P model).

-

Ionization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's overall charge and mimic physiological salt concentrations.

-

-

Energy Minimization:

-

Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries introduced during the setup phase.

-

-

System Equilibration:

-

NVT Ensemble: Gradually heat the system to the target temperature (e.g., 300 K) while keeping the volume constant (NVT ensemble). Apply positional restraints to the protein and ligand to allow the solvent to equilibrate around them.

-

NPT Ensemble: Switch to an isobaric-isothermal ensemble (NPT) to equilibrate the system's pressure. Gradually release the positional restraints to allow the entire system to relax.

-

-

Production MD Run:

-

Trajectory Analysis:

-

Stability Assessment: Analyze the trajectory to assess the stability of the complex. Key metrics include the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand, and the Root Mean Square Fluctuation (RMSF) of individual residues.

-

Interaction Analysis: Monitor key interactions (e.g., hydrogen bonds) between AF-45 and IRAK4 throughout the simulation to evaluate their persistence.

-

-

Binding Free Energy Calculation:

-

Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to calculate the binding free energy from the MD trajectory snapshots.[1][17] This provides a more accurate estimation of binding affinity than docking scores.

-

Conclusion

The in silico modeling of AF-45 binding to IRAK4 provides a powerful framework for understanding the molecular basis of its inhibitory activity. Through a systematic workflow of molecular docking and molecular dynamics simulations, researchers can elucidate the specific binding mode, identify key interacting residues, and assess the dynamic stability of the drug-target complex. This detailed molecular insight is invaluable for guiding the structure-based design of next-generation IRAK4 inhibitors with improved potency, selectivity, and pharmacokinetic properties, ultimately accelerating the development of new therapies for a host of inflammatory and malignant diseases.

References

- 1. Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. IRAK4 - Wikipedia [en.wikipedia.org]

- 8. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fragment-Based Anti-inflammatory Agent Design and Target Identification: Discovery of AF-45 as an IRAK4 Inhibitor to Treat Ulcerative Colitis and Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Conformational flexibility and inhibitor binding to unphosphorylated interleukin-1 receptor–associated kinase 4 (IRAK4) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Helical assembly in the MyD88:IRAK4:IRAK2 complex in TLR/IL-1R signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. IRAK4 | Abcam [abcam.com]

- 15. researchgate.net [researchgate.net]

- 16. Crystal structures of IRAK-4 kinase in complex with inhibitors: a serine/threonine kinase with tyrosine as a gatekeeper - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benthamscience.com [benthamscience.com]

Preliminary Cytotoxicity Studies of AF-45: A Methodological Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available data on a compound specifically designated "AF-45" is not available at the time of this writing. The following technical guide is a representative whitepaper based on established methodologies for preliminary cytotoxicity studies of novel chemical entities.

Introduction

The preliminary assessment of cytotoxicity is a critical step in the early stages of drug discovery and development. It provides essential information regarding the potential of a compound to induce cell death, which is fundamental for both oncology applications and general safety profiling. This document outlines a standard approach for conducting preliminary in vitro cytotoxicity studies, using a hypothetical compound, AF-45, as a case study. The methodologies and data presentation formats described herein are based on widely accepted practices in the field.

Data Presentation: Summary of Quantitative Cytotoxicity Data

The cytotoxic potential of a compound is typically quantified by its IC50 value, which represents the concentration of the compound required to inhibit a biological process, such as cell proliferation, by 50%. The following table summarizes hypothetical cytotoxicity data for AF-45 across various cell lines.

Table 1: In Vitro Cytotoxicity of AF-45 in Human Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |

| A549 | Lung Carcinoma | 24 | 15.8 |

| A549 | Lung Carcinoma | 48 | 9.2 |

| MCF-7 | Breast Adenocarcinoma | 24 | 22.5 |

| MCF-7 | Breast Adenocarcinoma | 48 | 14.1 |

| HeLa | Cervical Adenocarcinoma | 24 | 35.1 |

| HeLa | Cervical Adenocarcinoma | 48 | 21.7 |

| HepG2 | Hepatocellular Carcinoma | 24 | 18.3 |

| HepG2 | Hepatocellular Carcinoma | 48 | 11.5 |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation of cytotoxicity findings. Below are the methodologies for the key experiments that would be cited in a preliminary cytotoxicity study.

Cell Culture and Maintenance

Human cancer cell lines (A549, MCF-7, HeLa, and HepG2) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2]

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.[2]

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of AF-45 (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for 24 or 48 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[1][2]

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control, and IC50 values are calculated using non-linear regression analysis.

Apoptosis Assessment by Flow Cytometry

Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with AF-45 at its IC50 concentration for 24 hours.

-

Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

-

Staining: Annexin V-FITC and PI are added to the cell suspension, and the mixture is incubated for 15 minutes in the dark.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry, detecting FITC fluorescence (Ex/Em ~488/525 nm) and PI fluorescence (Ex/Em ~488/617 nm).

Visualization of Experimental Workflows and Signaling Pathways

Visual diagrams are essential for conveying complex experimental processes and biological mechanisms.

Caption: Workflow for determining the cytotoxicity of AF-45 using the MTT assay.

References

Pharmacological Profile of AF-45: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of AF-45, a novel small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). AF-45 has demonstrated significant anti-inflammatory properties in preclinical studies, positioning it as a promising therapeutic candidate for a range of inflammatory and autoimmune diseases. This document details its mechanism of action, in vitro and in vivo potency, pharmacokinetic properties, and the experimental methodologies used for its characterization.

Core Pharmacological Data

The following tables summarize the key quantitative data for AF-45, providing a clear comparison of its activity and properties.

Table 1: In Vitro Potency and Selectivity

| Target/Assay | Cell Line/System | IC50 | Reference |

| IRAK4 (Kinase Activity) | - | 128 nM | [1] |

| IRAK1 (Kinase Activity) | - | 1765 nM | [1] |

| IL-6 Release Inhibition | THP-1 Macrophages | 0.53 - 1.54 µM | [1][2] |

| TNF-α Release Inhibition | THP-1 Macrophages | 0.6 - 2.75 µM | [1][2] |

Table 2: In Vivo Efficacy

| Animal Model | Disease | Key Findings | Reference |

| Mouse Model | DSS-Induced Ulcerative Colitis | Exhibited good therapeutic effect | [2][3] |

| Mouse Model | LPS-Induced Acute Lung Injury | Exhibited good therapeutic effect | [2][3] |

Table 3: Pharmacokinetic Profile in Rats

| Parameter | Value | Reference |

| General Characteristics | Good pharmacokinetic properties | [1][2][3] |

| Specific quantitative data (e.g., Cmax, Tmax, AUC, half-life) are not yet publicly available. |

Mechanism of Action: Inhibition of the IRAK4 Signaling Pathway

IRAK4 is a critical upstream kinase in the signaling cascade initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[4] Upon ligand binding to these receptors, the adaptor protein MyD88 is recruited, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates downstream targets, including IRAK1, leading to the activation of transcription factors such as NF-κB and AP-1.[5] This cascade culminates in the production of pro-inflammatory cytokines like IL-6 and TNF-α.[6]

AF-45 exerts its anti-inflammatory effects by directly inhibiting the kinase activity of IRAK4.[1][2] By blocking this crucial step, AF-45 effectively abrogates the downstream signaling events, leading to a reduction in the production of key inflammatory mediators.[2][3]

Signaling Pathway Diagram

Caption: IRAK4 signaling pathway and the inhibitory action of AF-45.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the characterization of AF-45.

IRAK4 Kinase Inhibition Assay (Biochemical)

This assay determines the in vitro potency of a compound by measuring its ability to inhibit the enzymatic activity of recombinant IRAK4.

Objective: To calculate the IC50 value of AF-45 against IRAK4 kinase.

General Workflow:

Caption: General workflow for an IRAK4 kinase inhibition assay.

Methodology:

-

Compound Preparation: A serial dilution of AF-45 is prepared in DMSO, typically starting from a high concentration (e.g., 1 mM). These solutions are further diluted in a kinase assay buffer to achieve the desired final concentrations for the assay.

-

Assay Reaction:

-

In a 384-well plate, add a small volume (e.g., 2.5 µL) of the diluted AF-45 or DMSO (vehicle control).

-

Add a solution containing the recombinant IRAK4 enzyme and a suitable kinase substrate (e.g., myelin basic protein) in the assay buffer.

-

Pre-incubate the plate at room temperature for approximately 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be close to its Km value for IRAK4 to ensure competitive binding assessment.

-

Incubate the plate for about 60 minutes at room temperature to allow the kinase reaction to proceed.

-

-

Signal Detection (using a method like ADP-Glo™):

-

Stop the kinase reaction by adding a reagent that depletes the remaining ATP (e.g., ADP-Glo™ Reagent).

-

Add a kinase detection reagent that converts the ADP generated by the kinase reaction into ATP, which then drives a luminescent reaction.

-

Incubate at room temperature for 30-40 minutes.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

Normalize the data using controls (0% inhibition for the vehicle control and 100% inhibition for a no-enzyme control).

-

Plot the normalized percent inhibition against the logarithm of the AF-45 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[3]

-

LPS-Induced Cytokine Release Assay in THP-1 Macrophages (Cellular)

This assay evaluates the ability of a compound to inhibit the production of pro-inflammatory cytokines in a cellular context.

Objective: To determine the IC50 of AF-45 for the inhibition of IL-6 and TNF-α release from LPS-stimulated THP-1 macrophages.

General Workflow:

Caption: General workflow for an LPS-induced cytokine release assay.

Methodology:

-

Cell Culture and Differentiation:

-

Human monocytic THP-1 cells are cultured in appropriate media.

-

To differentiate the monocytes into a macrophage-like phenotype, they are treated with a phorbol (B1677699) ester such as Phorbol 12-myristate 13-acetate (PMA) for a period of 24 to 48 hours.

-

-

Compound Treatment and Stimulation:

-

The differentiated THP-1 macrophages are pre-incubated with various concentrations of AF-45 for 1-2 hours.

-

Following pre-incubation, the cells are stimulated with Lipopolysaccharide (LPS) at a concentration known to elicit a robust inflammatory response (e.g., 100 ng/mL).

-

The plates are then incubated for an extended period (e.g., 18-24 hours) to allow for cytokine production and secretion.

-

-

Cytokine Quantification:

-

After the incubation period, the cell culture supernatants are collected.

-

The concentrations of IL-6 and TNF-α in the supernatants are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

-

Data Analysis:

-

The cytokine concentrations are plotted against the corresponding concentrations of AF-45.

-

The data is fitted to a dose-response curve to calculate the IC50 value for the inhibition of each cytokine.

-

In Vivo Models of Inflammation

3.3.1. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

This is a widely used model to study the pathogenesis of inflammatory bowel disease and to evaluate the efficacy of potential therapeutics.

Protocol Outline:

-

Induction of Colitis: Mice are administered DSS in their drinking water for a defined period (e.g., 5-7 days) to induce acute colitis.

-

Treatment: AF-45 is administered to the mice, typically via oral gavage, starting either before or after the induction of colitis, depending on the study design (prophylactic or therapeutic).

-

Monitoring and Endpoint Analysis:

-

Animals are monitored daily for clinical signs of colitis, including weight loss, stool consistency, and the presence of blood in the feces.

-

At the end of the study, the animals are euthanized, and the colons are collected for macroscopic and histological evaluation of inflammation severity.

-

Myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, can also be measured in the colon tissue.

-

3.3.2. Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice

This model is used to mimic the inflammatory aspects of acute respiratory distress syndrome (ARDS).

Protocol Outline:

-

Induction of Lung Injury: Mice are challenged with LPS, typically administered via intratracheal instillation or intranasal inhalation, to induce a robust inflammatory response in the lungs.

-

Treatment: AF-45 is administered to the mice, usually prior to or shortly after the LPS challenge.

-

Endpoint Analysis:

-

After a specific time point (e.g., 6-24 hours), the mice are euthanized.

-

Bronchoalveolar lavage (BAL) fluid is collected to measure the influx of inflammatory cells (e.g., neutrophils) and the levels of pro-inflammatory cytokines.

-

Lung tissue is harvested for histological examination to assess the degree of lung injury and inflammation.

-

Conclusion

AF-45 is a potent and promising IRAK4 inhibitor with demonstrated efficacy in preclinical models of inflammatory diseases. Its clear mechanism of action, involving the suppression of the NF-κB and MAPK signaling pathways, and its favorable in vivo activity make it a compelling candidate for further drug development. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in the therapeutic potential of IRAK4 inhibition and the specific profile of AF-45. Further studies are warranted to fully elucidate its pharmacokinetic and safety profiles in higher species and ultimately in clinical settings.

References

- 1. benchchem.com [benchchem.com]

- 2. Fragment-Based Anti-inflammatory Agent Design and Target Identification: Discovery of AF-45 as an IRAK4 Inhibitor to Treat Ulcerative Colitis and Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. What are IRAK4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 5. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]

Methodological & Application

Application Notes and Protocols for In Vitro IRAK4 Inhibition Assays Featuring AF-45

For Researchers, Scientists, and Drug Development Professionals

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune signaling pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Its pivotal function in propagating inflammatory responses makes it a compelling therapeutic target for a range of autoimmune and inflammatory diseases. This document provides detailed protocols and application notes for conducting in vitro assays to screen and characterize inhibitors of IRAK4, with a specific focus on the novel inhibitor AF-45.

IRAK4 Signaling Pathway

Upon activation by their respective ligands, TLRs and IL-1Rs recruit the adaptor protein MyD88, leading to the formation of the Myddosome complex. Within this complex, IRAK4 is brought into close proximity with and phosphorylates IRAK1. This phosphorylation event initiates a downstream signaling cascade involving the activation of TRAF6, TAK1, and subsequently the IKK complex and MAPK pathways (JNK and p38). Ultimately, this leads to the activation of transcription factors such as NF-κB and AP-1, which drive the expression of pro-inflammatory cytokines and chemokines.[1] The inhibition of IRAK4 kinase activity is a key strategy to block this inflammatory cascade.[1][2]

Quantitative Data Summary of IRAK4 Inhibitors

The inhibitory potential of various small molecules against IRAK4 is typically quantified by their half-maximal inhibitory concentration (IC50). The table below summarizes the reported IC50 values for AF-45 and other representative IRAK4 inhibitors.

| Compound | Target(s) | IC50 (nM) | Assay Type | Reference |

| AF-45 | IRAK4 | 128 | Not Specified | [3] |

| IRAK1 | 1765 | Not Specified | [3] | |

| PF-06426779 | IRAK4 | 1 | Kinase Assay | [1] |

| BMS-986126 | IRAK4 | 5.3 | Kinase Assay | [1] |

| IRAK4 inhibitor 23 | IRAK4 | 7 | Kinase Assay | [1] |

| IRAK inhibitor 6 | IRAK4 | 160 | Cell-free assay | [1] |

| IRAK-1-4 Inhibitor I | IRAK1/4 | 200 | Kinase Assay | [1] |

| BAY 1830839 | IRAK4 | 3 | Biochemical Assay | [4] |

Experimental Protocols